Hydrogenation Yield in Methylated sym-Triaminobenzenes
A direct comparative study of the catalytic hydrogenation of 2,4,6-trinitroxylene to the target compound's free base (2,4,6-triaminoxylene) versus its monomethyl and trimethyl analogues reveals a quantifiable yield penalty for the dimethyl derivative [1]. The dimethyl-substituted target achieved a 91% isolated yield as its sulfuric acid salt, which is 7 percentage points lower than 2,4,6-triaminotoluene (98%) and 6 percentage points lower than 2,4,6-triaminomesitylene (97%) under identical conditions [1].
| Evidence Dimension | Isolated Yield of Hydrogenation to Triamine (as Sulfate Salt) |
|---|---|
| Target Compound Data | 91% (2,4,6-triaminoxylene·xH₂SO₄) |
| Comparator Or Baseline | 2,4,6-Triaminotoluene (monomethyl): 98%; 2,4,6-Triaminomesitylene (trimethyl): 97% |
| Quantified Difference | 7% absolute yield reduction vs. monomethyl analog; 6% reduction vs. trimethyl analog |
| Conditions | 1% Pd/Sibunit catalyst, methanol or methanol/toluene solvent, 50–55 °C, 0.5 MPa H₂ pressure |
Why This Matters
This yield differential directly impacts the cost of goods for procurement; purchasing the pre-formed hydrochloride salt avoids the 7–9% material loss inherent in synthesizing the dimethyl derivative in-house, making the commercial product economically preferable for applications where the dimethyl substitution pattern is structurally required.
- [1] Shchurova, I. A.; et al. A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. Molecules 2022, 27 (24), 8802. View Source
